6-[(oxiran-2-yl)methoxy]quinoline
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2 |
InChI Key |
XDRGPODCOQHHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most straightforward route involves reacting 6-hydroxyquinoline (1) with epichlorohydrin (2) under basic conditions. Deprotonation of the hydroxyl group by sodium hydroxide generates a phenoxide ion, which undergoes nucleophilic attack on the less sterically hindered carbon of epichlorohydrin. Subsequent intramolecular cyclization forms the epoxide ring, yielding 6-[(oxiran-2-yl)methoxy]quinoline (3) .
Optimization Insights :
-
Base Selection : A 10% aqueous NaOH solution ensures sufficient deprotonation without hydrolyzing the epoxide.
-
Temperature Control : Reactions conducted at 0–5°C minimize polymerization of epichlorohydrin, improving yields to 65–72%.
-
Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates phase separation, reducing side reactions.
Table 1 : Yield Variation with Reaction Parameters
| Base Concentration (%) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 5 | 25 | H2O | 38 |
| 10 | 0–5 | THF | 72 |
| 15 | 10 | DCM | 65 |
Late-Stage Epoxidation of 6-Allyloxyquinoline
Synthesis of 6-Allyloxyquinoline Precursor
6-Hydroxyquinoline (1) is first functionalized with an allyl group via Mitsunobu reaction or nucleophilic substitution. For example, treatment with allyl bromide in the presence of K2CO3 in DMF at 80°C affords 6-allyloxyquinoline (4) in 85% yield.
| Peracid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | DCM | 0 | 82 |
| H2O2/NaHCO3 | MeOH | 25 | 45 |
| Dimethyldioxirane | Acetone | -20 | 68 |
Copper-Catalyzed Coupling with Glycidol Derivatives
Ullmann-Type Etherification
A copper(I)-catalyzed coupling between 6-iodoquinoline (5) and glycidol (6) in the presence of Cs2CO3 and 1,10-phenanthroline in DMSO at 110°C generates 3 in 58% yield. This method avoids harsh bases but requires anhydrous conditions to prevent glycidol polymerization.
Limitations and Substrate Scope
-
Electron-Deficient Quinolines : Nitro or cyano substituents reduce yields to <40% due to catalyst poisoning.
-
Steric Hindrance : Ortho-substituted quinolines exhibit negligible reactivity, underscoring the sensitivity of Cu catalysts to steric effects.
Table 3 : Impact of Quinoline Substituents on Coupling Efficiency
| Substituent (Position) | Electron Effect | Yield (%) |
|---|---|---|
| -NO2 (4) | Withdrawing | 38 |
| -OCH3 (7) | Donating | 67 |
| -Cl (5) | Withdrawing | 42 |
Comparative Analysis of Synthetic Routes
Cost and Scalability
-
Epichlorohydrin Route : Low-cost reagents make this ideal for industrial-scale production, though epoxide purity remains a concern.
-
Late-Stage Epoxidation : Higher peracid costs limit scalability, but the method excels in academic settings for modular derivatization.
-
Copper Catalysis : Requires specialized ligands and anhydrous conditions, rendering it less practical for large batches.
Chemical Reactions Analysis
Types of Reactions
6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidative opening of the epoxide ring.
Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.
Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.
Scientific Research Applications
6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Substituent Position and Functional Group Effects
The biological and chemical profiles of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Insights from Structural Modifications
- Positional Effects: Substitution at the 6-position (as in the target compound) is less common than at the 4- or 7-positions in bioactive quinolines. For example, 7-ethoxy substitution () improves TRPV4 inhibition compared to 7-methoxy, likely due to enhanced electron-withdrawing effects. In contrast, 6-fluoro substitution () in antiviral quinolines leverages fluorine’s electronegativity to optimize target binding.
- Functional Group Reactivity: Epoxide groups (e.g., in this compound) confer unique reactivity, enabling covalent interactions with nucleophilic residues in enzymes or receptors. This contrasts with non-reactive substituents like methoxy or ethoxy groups, which rely on steric and electronic modulation. Ester groups (e.g., in methyl 6-methoxy-2-arylquinoline-4-carboxylate) enhance bioavailability and membrane permeability, critical for P-glycoprotein inhibition.
- Biological Selectivity: Compounds with bulky substituents (e.g., diethylamino in ) exhibit reduced activity due to steric hindrance, whereas smaller groups (e.g., methoxy) maintain potency. The 1-methyl-2-oxo-1,2-dihydroquinoline scaffold () demonstrates how ring saturation impacts conformational flexibility and target engagement.
Q & A
Q. Table 1. Key Synthetic Routes for this compound
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Azide formation | NaN, DMF, 60°C | 85 | |
| 2 | CuAAC cycloaddition | CuSO, sodium ascorbate, RT | 78 | |
| 3 | Epoxidation | m-CPBA, CHCl, 0°C | 65 |
Q. Table 2. DFT Parameters for Epoxide Reactivity
| Functional | Basis Set | Epoxide Strain (kcal/mol) | ΔG (Ring-opening) |
|---|---|---|---|
| B3LYP | 6-31G* | 28.3 | 18.7 (NH attack) |
| M06-2X | def2-TZVP | 29.1 | 20.1 (HS attack) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
